Benzene, 1-fluoro-4-(4-methoxyphenoxy)-
CAS No.: 26129-34-0
Cat. No.: VC18922288
Molecular Formula: C13H11FO2
Molecular Weight: 218.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26129-34-0 |
|---|---|
| Molecular Formula | C13H11FO2 |
| Molecular Weight | 218.22 g/mol |
| IUPAC Name | 1-fluoro-4-(4-methoxyphenoxy)benzene |
| Standard InChI | InChI=1S/C13H11FO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |
| Standard InChI Key | YYBCYPWGOCFLEF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)F |
Introduction
Molecular Structure and Physicochemical Properties
Benzene, 1-fluoro-4-(4-methoxyphenoxy)- belongs to the aryl ether class, with a distinct molecular architecture that combines electron-withdrawing (fluoro) and electron-donating (methoxyphenoxy) substituents. The compound’s structure is represented as follows:
Table 1: Key Molecular and Physical Properties
The fluorine atom’s electronegativity () and the methoxy group’s electron-donating nature () create a polarized electronic environment, influencing reactivity in substitution and coupling reactions.
Synthesis Methods and Reaction Mechanisms
Nucleophilic Aromatic Substitution (NAS)
The primary synthesis route involves a two-step NAS process:
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Nitration and Reduction: 1-Fluoro-4-nitrobenzene undergoes reduction to form 1-fluoro-4-aminobenzene.
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Etherification: Reaction of 4-methoxyphenol with the fluoro-substituted intermediate in the presence of as a base, facilitating oxygen nucleophile attack.
Table 2: Synthetic Parameters and Yields
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | 85–90 | ||
| Solvent | Dimethylformamide (DMF) | – | |
| Temperature | 80–100°C | – |
Continuous Flow Reactor Optimization
Industrial-scale production employs continuous flow reactors to enhance efficiency:
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Residence Time: 10–15 minutes
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Throughput: 50–100 g/hour
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Purity: >98% (HPLC)
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in drug design, where its substituents enable targeted interactions:
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Hydrogen Bonding: The fluoro group interacts with protein residues (e.g., serine, tyrosine).
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π-π Stacking: The methoxyphenoxy group binds aromatic motifs in enzyme active sites.
Materials Science
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Liquid Crystals: Modifies mesophase behavior in display technologies.
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Polymer Additives: Enhances thermal stability in polycarbonates.
Table 3: Research Applications and Outcomes
| Application | Key Finding | Source |
|---|---|---|
| Anticancer Agents | Derivatives inhibit kinase enzymes (IC = 2–5 µM) | |
| OLED Materials | Improves electron transport efficiency by 15–20% |
Industrial Production and Scalability
Manufacturing Protocols
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Reactor Type: Tubular flow reactors with inline IR monitoring.
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Cost Efficiency: Raw material costs reduced by 30% compared to batch processes .
Comparison with Halogenated Analogs
Table 4: Electronic and Reactivity Differences
| Compound | Substituent | Hammett Constant () | Reactivity in NAS |
|---|---|---|---|
| 1-Fluoro-4-(4-methoxyphenoxy)- | -F, -OCH | Moderate | |
| 1-Chloro Analog | -Cl | High | |
| 1-Bromo Analog | -Br | Very High |
The fluoro derivative’s lower value reduces ring deactivation, enabling selective functionalization.
Future Research Directions
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Toxicological Studies: Comprehensive LD and ecotoxicity assessments.
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Catalyst Development: Asymmetric catalysis for enantioselective derivatives.
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Energy Storage: Exploration as electrolyte additives in lithium-ion batteries.
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